molecular formula C7H7BrIN B13135467 2-Bromo-5-iodo-3,6-dimethylpyridine

2-Bromo-5-iodo-3,6-dimethylpyridine

Cat. No.: B13135467
M. Wt: 311.95 g/mol
InChI Key: DOIYZSMCUFGXOR-UHFFFAOYSA-N
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Description

2-Bromo-5-iodo-3,6-dimethylpyridine is an organic compound with the molecular formula C7H7BrIN It is a derivative of pyridine, characterized by the presence of bromine and iodine atoms at the 2nd and 5th positions, respectively, and methyl groups at the 3rd and 6th positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-iodo-3,6-dimethylpyridine typically involves halogenation reactions. One common method is the bromination of 3,6-dimethylpyridine followed by iodination. The reaction conditions often require the use of bromine and iodine reagents in the presence of catalysts or under specific temperature and solvent conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-iodo-3,6-dimethylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-5-iodo-3,6-dimethylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its role in the development of pharmaceutical intermediates and active compounds.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 2-Bromo-5-iodo-3,6-dimethylpyridine in chemical reactions involves the activation of the bromine and iodine atoms, making them susceptible to nucleophilic or electrophilic attack. The presence of methyl groups influences the electronic properties of the pyridine ring, affecting the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-5-iodo-3,6-dimethylpyridine is unique due to the specific positioning of bromine, iodine, and methyl groups, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C7H7BrIN

Molecular Weight

311.95 g/mol

IUPAC Name

2-bromo-5-iodo-3,6-dimethylpyridine

InChI

InChI=1S/C7H7BrIN/c1-4-3-6(9)5(2)10-7(4)8/h3H,1-2H3

InChI Key

DOIYZSMCUFGXOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1Br)C)I

Origin of Product

United States

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